Vitamin B5, Calcium Salt:H2O (Calcium Pantothenate:H2O)(Beta-Alanyl-13C3, 99%;15N, 98%)
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Overview
Description
This compound is essential for the biosynthesis of coenzyme A, which plays a crucial role in the metabolism of proteins, carbohydrates, and fats . The labeled isotopes, Carbon-13 and Nitrogen-15, make it particularly useful in metabolic research and clinical analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin B5, Calcium Salt:H2O involves the reaction of Pantothenic acid with calcium hydroxide in the presence of water. The labeled isotopes are introduced during the synthesis of Pantothenic acid, where Beta-Alanine is labeled with Carbon-13 and Nitrogen-15 .
Industrial Production Methods
Industrial production of Calcium Pantothenate typically involves fermentation processes using microorganisms such as Escherichia coli or Bacillus subtilis. These microorganisms are genetically engineered to overproduce Pantothenic acid, which is then reacted with calcium hydroxide to form Calcium Pantothenate .
Chemical Reactions Analysis
Types of Reactions
Vitamin B5, Calcium Salt:H2O undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Pantothenic acid derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products
The major products formed from these reactions include various derivatives of Pantothenic acid, which are used in further biochemical studies and industrial applications .
Scientific Research Applications
Vitamin B5, Calcium Salt:H2O is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Metabolic Research: Used to trace metabolic pathways and study the metabolism of proteins, carbohydrates, and fats.
Clinical Analysis: Employed in clinical studies to understand the role of Pantothenic acid in human health.
Foodomics: Utilized in the study of food and nutrition to analyze the presence and role of Vitamin B5 in various foods.
Industrial Applications: Used in the production of dietary supplements and fortified foods.
Mechanism of Action
Vitamin B5, Calcium Salt:H2O exerts its effects by participating in the synthesis of coenzyme A (CoA). CoA is a cofactor in several important cellular metabolic pathways, including the Krebs cycle and fatty acid metabolism. The labeled isotopes allow researchers to trace the incorporation and utilization of Pantothenic acid in these pathways .
Comparison with Similar Compounds
Similar Compounds
D-Pantothenic Acid: The natural form of Vitamin B5, essential for the same metabolic processes.
Dexpanthenol: A derivative of Pantothenic acid used in pharmaceuticals and cosmetics.
Calcium Pantothenate: The calcium salt form, similar to the labeled compound but without the isotopic labels.
Uniqueness
The uniqueness of Vitamin B5, Calcium Salt:H2O lies in its labeled isotopes, Carbon-13 and Nitrogen-15. These labels make it particularly valuable for tracing metabolic pathways and studying the detailed mechanisms of Pantothenic acid metabolism .
Properties
Molecular Formula |
C18H36CaN2O11 |
---|---|
Molecular Weight |
504.51 g/mol |
InChI |
InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/t2*7-;;/m00../s1/i2*3+1,4+1,6+1,10+1;; |
InChI Key |
UCLHUTUJGGNYDH-JNSRWXOBSA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)O)O.CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)O)O.O.[Ca] |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)O)O.CC(C)(CO)C(C(=O)NCCC(=O)O)O.O.[Ca] |
Origin of Product |
United States |
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